molecular formula C13H12BrF3N4 B12269515 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine

Cat. No.: B12269515
M. Wt: 361.16 g/mol
InChI Key: UEWBYTXAWNVVNT-UHFFFAOYSA-N
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Description

2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the pyrazole and azetidine intermediates. The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone . The azetidine ring is often formed via a ring-closing reaction of a suitable amine precursor . The final step involves coupling the pyrazole and azetidine intermediates with a trifluoromethyl-substituted pyridine derivative under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency . The choice of solvents, catalysts, and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the production process.

Mechanism of Action

The mechanism of action of 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways . The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine: Similar structure but with a chlorine atom instead of bromine.

    2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in 2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-(trifluoromethyl)pyridine imparts unique reactivity and biological activity compared to its analogs. The bromine atom can participate in halogen bonding and influence the compound’s pharmacokinetic properties.

Properties

Molecular Formula

C13H12BrF3N4

Molecular Weight

361.16 g/mol

IUPAC Name

2-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C13H12BrF3N4/c14-11-4-19-21(8-11)7-9-5-20(6-9)12-3-10(1-2-18-12)13(15,16)17/h1-4,8-9H,5-7H2

InChI Key

UEWBYTXAWNVVNT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=NC=CC(=C2)C(F)(F)F)CN3C=C(C=N3)Br

Origin of Product

United States

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